molecular formula C18H25N5O2 B2898506 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide CAS No. 2034535-10-7

6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide

Cat. No. B2898506
CAS RN: 2034535-10-7
M. Wt: 343.431
InChI Key: OYBJGKJNPVWHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide is a novel compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that play a role in inflammation, cancer, and diabetes. Additionally, it has been shown to modulate the activity of neurotransmitters and neurotrophic factors, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes and cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been shown to have low toxicity and good bioavailability. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Additionally, more research is needed to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide involves a multistep process. The first step involves the reaction of 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine with nicotinoyl chloride to form 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl nicotinate. The second step involves the reaction of the above compound with cyclopentanol and phosphorus oxychloride to form this compound.

Scientific Research Applications

Research studies have shown that 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide has potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

properties

IUPAC Name

6-cyclopentyloxy-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-13(2)16(10-23-12-19-11-21-23)22-18(24)14-7-8-17(20-9-14)25-15-5-3-4-6-15/h7-9,11-13,15-16H,3-6,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBJGKJNPVWHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CN=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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